An In-depth Technical Guide to the Structural Activity Relationship (SAR) of Thiazolo[5,4-d]pyrimidin-2(1H)-one
An In-depth Technical Guide to the Structural Activity Relationship (SAR) of Thiazolo[5,4-d]pyrimidin-2(1H)-one
Authored by a Senior Application Scientist
Abstract
The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1] This bioisosteric relationship allows its derivatives to interact with a wide array of biological targets, including kinases, G protein-coupled receptors (GPCRs), and phosphodiesterases, leading to diverse pharmacological activities such as anticancer, anti-inflammatory, and immunosuppressive effects.[1][2][3] This guide provides a comprehensive analysis of the structural activity relationships (SAR) for the Thiazolo[5,4-d]pyrimidin-2(1H)-one core, synthesizing data from numerous studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present detailed protocols, and visualize key concepts to create a self-validating and authoritative resource for the rational design of novel therapeutics based on this versatile scaffold.
The Thiazolo[5,4-d]pyrimidine Core: A Purine Bioisostere
The foundational Thiazolo[5,4-d]pyrimidine system is a fused bicyclic heterocycle formed by the annulation of a thiazole and a pyrimidine ring.[4] Its significance lies in its role as a purine bioisostere, where the nitrogen at position 9 of the purine ring is replaced by a sulfur atom.[1] This substitution maintains key electronic and steric features, allowing these molecules to function as antagonists or inhibitors at ATP-binding sites of enzymes or receptor-binding sites for purinergic ligands.
The specific core of interest, Thiazolo[5,4-d]pyrimidin-2(1H)-one, features a lactam functionality at the 2-position and a bridgehead nitrogen at position 1.[4] The numbering of this core, which will be referenced throughout this guide, is as follows:
Caption: Core structure and numbering of Thiazolo[5,4-d]pyrimidin-2(1H)-one.
General Synthesis Strategies
The construction of the Thiazolo[5,4-d]pyrimidin-2(1H)-one scaffold is typically achieved through multi-step synthetic sequences. A common and effective strategy involves the initial formation of a substituted thiazole ring, followed by cyclization to form the fused pyrimidine ring.
One prevalent method starts with 4-aminothiazole-5-carboxylate derivatives. For instance, methyl 4-amino-1,3-thiazole-5-carboxylate can be heated in formamide to yield the[2][4]thiazolo[4,5-d]pyrimidin-7(4H)-one core, which can be further modified.[5] Another approach involves the reaction of 2-aminothiophenol with carbonyl compounds or isothiocyanates.[4] Subsequent modifications, such as chlorination using phosphorus oxychloride (POCl₃), create reactive intermediates that allow for nucleophilic substitutions at various positions, enabling the synthesis of a diverse library of analogues.[2][4]
Structural Activity Relationship (SAR) Analysis
The pharmacological profile of Thiazolo[5,4-d]pyrimidine derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic core. The most extensively studied positions for SAR are C2, C5, and C7.
Modifications at the C7-Position
The C7 position is a critical determinant of activity and selectivity for many biological targets. Introducing an amino group at this position is a common starting point for further derivatization.
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Adenosine Receptor Antagonists: For antagonists of the A₁ and A₂A adenosine receptors, a 7-amino group is a key feature. Further substitution on this amine or replacement with other groups can modulate affinity and selectivity. Research has shown that 7-amino-thiazolo[5,4-d]pyrimidines with an aryl or heteroaryl group at position 5 exhibit potent dual antagonism for A₁ and A₂A receptors.[6]
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Immunosuppressive Agents: In the development of immunosuppressive agents, a 7-N-piperazinyl group has proven to be an excellent starting point. The unsubstituted piperazinyl analogue shows reasonable activity in a mixed lymphocyte reaction (MLR) assay (IC₅₀ = 4.3 µM).[3] Further substitution on the distal nitrogen of the piperazine ring with various functional groups like amides, ureas, and sulfonamides can significantly enhance potency.[3]
Modifications at the C2 and C5-Positions
The C2 and C5 positions are pivotal for modulating the potency and selectivity of these compounds, often by interacting with specific pockets within the target's binding site.
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Antiproliferative Agents: In a series of thiazolo[5,4-d]pyrimidine derivatives evaluated for antiproliferative activity against human gastric cancer cells (MGC-803), modifications at both C2 and C5 were explored. While a clear SAR was not always evident, certain combinations proved highly effective. For instance, compound 7i , with a specific substitution pattern at these positions, exhibited potent inhibition against MGC-803 and HGC-27 cells with IC₅₀ values of 4.64 µM and 5.07 µM, respectively.[2][7] This highlights the importance of the overall substitution pattern rather than a single position in isolation.
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Adenosine A₂A Receptor Antagonists: For A₂A receptor antagonists, the nature of the substituent at position C2 is crucial. Combining a phenyl or furan-2-yl ring at C2 with an aryl or heteroaryl group at C5 led to a series of potent dual A₁/A₂A antagonists.[6] Further optimization by introducing a 2-arylmethyl group resulted in compounds with nanomolar and even subnanomolar binding affinities for the hA₂A adenosine receptor. Specifically, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (18 ) showed exceptional potency with a Kᵢ value of 0.06 nM for the hA₂A receptor.[6]
Quantitative SAR Data Summary
The following table summarizes key quantitative data from SAR studies on Thiazolo[5,4-d]pyrimidine derivatives, illustrating the impact of substitutions on biological activity.
| Compound ID | Target | R2 Substituent | R5 Substituent | R7 Substituent | Activity (IC₅₀ / Kᵢ) | Reference |
| 18 | hA₂A Adenosine Receptor | 2-Fluorobenzyl | Furan-2-yl | Amino | 0.06 nM (Kᵢ) | [6] |
| 9 | hA₂A Adenosine Receptor | Benzyl | Furan-2-yl | Amino | 7.7 nM (IC₅₀) | [6] |
| 7i | MGC-803 Cancer Cells | Varied | Varied | Varied | 4.64 µM (IC₅₀) | [2] |
| 7a | MGC-803 Cancer Cells | Varied | Varied | Varied | 5.13 µM (IC₅₀) | [2] |
| 6 | MLR (Immunosuppression) | 4-Fluorophenyl | Amino | Piperazin-1-yl | 4.3 µM (IC₅₀) | [3] |
Biological Targets and Signaling Pathways
The versatility of the Thiazolo[5,4-d]pyrimidine scaffold allows it to target a range of proteins involved in critical cellular signaling pathways.
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Protein Kinases: Many derivatives have been developed as potent protein kinase inhibitors.[8][9] For example, a novel series of thiazolopyrimidinones was identified as selective PI3K-beta inhibitors, which are crucial in cell signaling pathways related to cell growth, proliferation, and survival, particularly in PTEN-deficient cancers.[5]
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Adenosine Receptors: As discussed, these compounds are potent antagonists of adenosine receptors, particularly A₁ and A₂A.[6] The adenosine pathway is a key target in cancer immunotherapy, and blocking the A₂A receptor can enhance anti-tumor immunity.[10]
Below is a simplified representation of the PI3K signaling pathway, a common target for Thiazolo[5,4-d]pyrimidine-based inhibitors.
Caption: Simplified PI3K signaling pathway inhibited by Thiazolo[5,4-d]pyrimidines.
Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of Thiazolo[5,4-d]pyrimidine derivatives.
General Synthesis of 7-Chloro-Thiazolo[5,4-d]pyrimidine Intermediate
This protocol describes a common synthetic step to create a reactive intermediate for further derivatization, adapted from methodologies described in the literature.[2]
Objective: To synthesize a 7-chloro intermediate for subsequent nucleophilic substitution reactions.
Materials:
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Substituted Thiazolo[5,4-d]pyrimidin-7-one
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (DMA) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
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Reaction Setup: To a solution of the starting Thiazolo[5,4-d]pyrimidin-7-one (1.0 eq) in a round-bottom flask, add an excess of phosphorus oxychloride (POCl₃, ~10 eq).
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Catalyst Addition: Add a catalytic amount of N,N-Dimethylaniline (DMA) (~0.1 eq).
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Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by flash column chromatography to yield the desired 7-chloro-thiazolo[5,4-d]pyrimidine derivative.
Antiproliferative Activity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and, by extension, the antiproliferative effects of test compounds.[2]
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- 6. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
